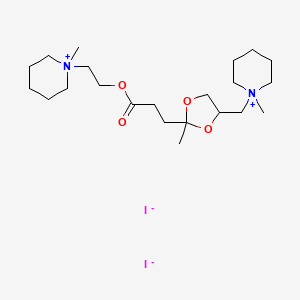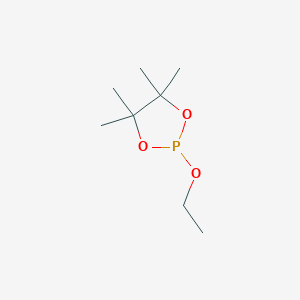
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by the introduction of ethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphospholanes, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in certain chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of an ethoxy group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of phosphorus and a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Contains a pyridine ring and a boron atom instead of phosphorus.
Uniqueness
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its specific combination of ethoxy groups and a dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
38206-24-5 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H17O3P/c1-6-9-12-10-7(2,3)8(4,5)11-12/h6H2,1-5H3 |
Clé InChI |
ZVWZJPWCARTESN-UHFFFAOYSA-N |
SMILES canonique |
CCOP1OC(C(O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


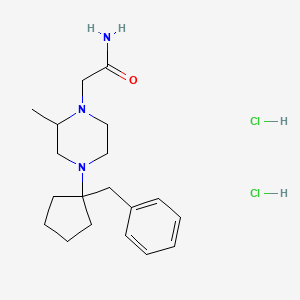
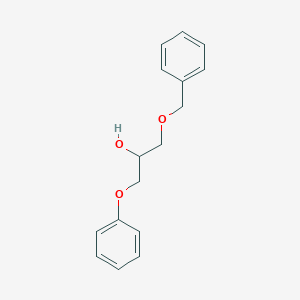
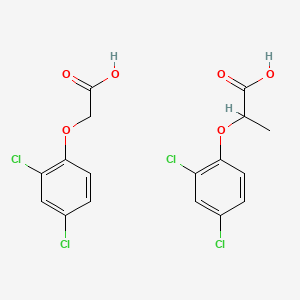
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
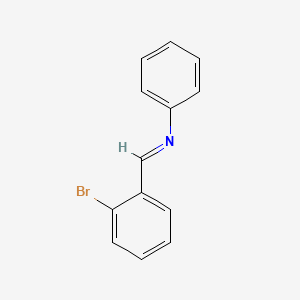

![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
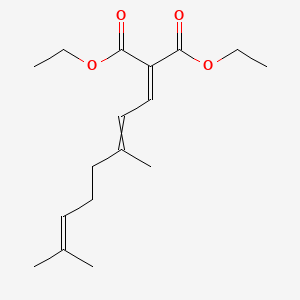
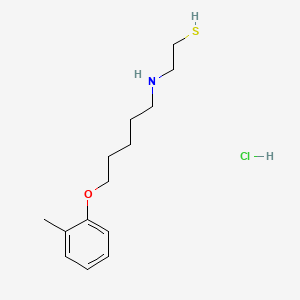
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

